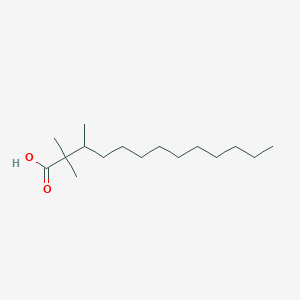

2,2,3-Trimethyltridecanoic acid

Description

Properties

CAS No. |

129362-96-5 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2,2,3-trimethyltridecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14(2)16(3,4)15(17)18/h14H,5-13H2,1-4H3,(H,17,18) |

InChI Key |

JLGOXESTCCJIMS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C)C(C)(C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCC(C)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Malonate Esters

A cornerstone of branched fatty acid synthesis involves the sequential alkylation of diethyl malonate. For 2,2,3-trimethyltridecanoic acid, this method could theoretically involve:

-

Initial Alkylation : Diethyl malonate reacts with methyl iodide in the presence of a strong base (e.g., sodium ethoxide) to introduce the first methyl group.

-

Second Alkylation : A longer alkyl halide (e.g., decyl bromide) introduces the tridecyl chain.

-

Decarboxylation : Hydrolysis of the malonate ester followed by decarboxylation yields the target acid.

A critical limitation is the steric hindrance imposed by adjacent methyl groups, which often reduces reaction efficiency. For example, analogous syntheses of 4,8,12-trimethyltridecanoic acid report yields below 50% due to competing elimination reactions.

Koch-Haaf Carboxylation

The Koch-Haaf reaction enables carboxylation of branched alkanes via formic acid and sulfuric acid. Applying this to 2,2,3-trimethyltridecane could yield the desired acid:

However, this method faces challenges in regioselectivity, as carboxylation may occur at multiple positions. Patent US4110539A demonstrates similar issues in synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, where acid catalysis led to byproducts requiring extensive purification.

Biotechnological Approaches

Beta-Oxidation of Pristanic Acid Analogues

Natural degradation pathways offer indirect insights. The beta-oxidation of pristanic acid produces trimethyltridecanoic acid as an intermediate. While the HMDB entry (HMDB0002396) describes 4,8,12-trimethyltridecanoic acid as a beta-oxidation product, repositioning methyl groups to 2,2,3 would require engineered enzymes or modified substrates.

Microbial Synthesis

Methylobacterium species capable of producing branched-chain fatty acids could be genetically modified to incorporate methyl branches at specific positions. For instance, overexpression of methylmalonyl-CoA mutase might redirect carbon flux toward this compound precursors.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC with C18 columns is standard for isolating branched fatty acids. The HMDB notes that 4,8,12-trimethyltridecanoic acid elutes at 14.2 min under 70% acetonitrile, suggesting similar retention times for the 2,2,3 isomer.

Spectroscopic Identification

-

NMR : The NMR spectrum should exhibit quartets for the geminal methyl groups (δ 22–25 ppm) and a triplet for the carboxylic carbon (δ 180 ppm).

-

MS : Expected molecular ion at m/z 256.2402 ([M-H]), consistent with the formula .

Challenges in Industrial Scalability

Q & A

Q. How does this compound behave under extreme experimental conditions (e.g., high temperature, acidic/basic environments)?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (e.g., onset at >150°C). Stability studies in acidic (pH 2) or basic (pH 12) buffers monitored by HPLC reveal hydrolysis rates. Use Arrhenius modeling to predict shelf-life under accelerated storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.